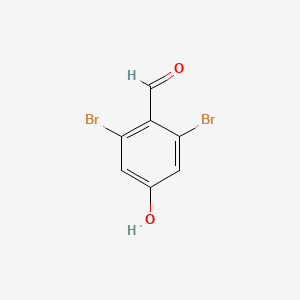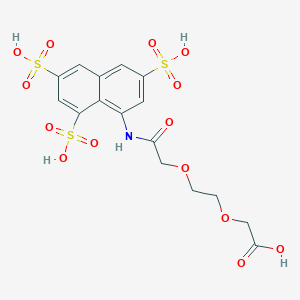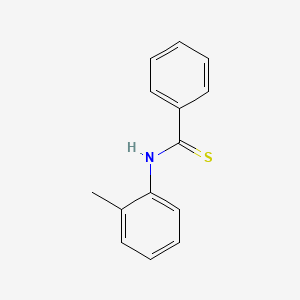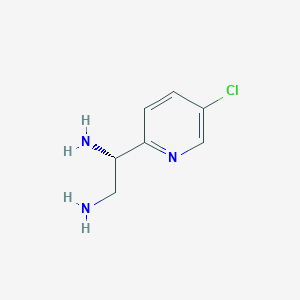
(S)-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine is a chiral compound with a pyridine ring substituted with a chlorine atom at the 5-position and an ethane-1,2-diamine moiety attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyridine-2-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(S)-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(5-Bromopyridin-2-yl)ethane-1,2-diamine: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity and applications.
1-(5-Fluoropyridin-2-yl)ethane-1,2-diamine: A fluorinated analog with distinct chemical and biological properties.
Uniqueness
(S)-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of a chlorine atom on the pyridine ring
Properties
Molecular Formula |
C7H10ClN3 |
|---|---|
Molecular Weight |
171.63 g/mol |
IUPAC Name |
(1S)-1-(5-chloropyridin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H10ClN3/c8-5-1-2-7(11-4-5)6(10)3-9/h1-2,4,6H,3,9-10H2/t6-/m0/s1 |
InChI Key |
HDFMNYSSRAOXNO-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=NC=C1Cl)[C@H](CN)N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


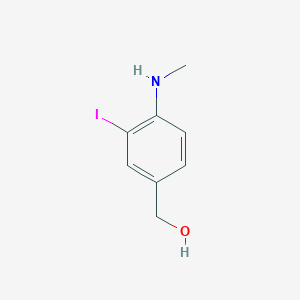
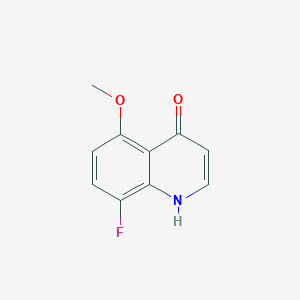
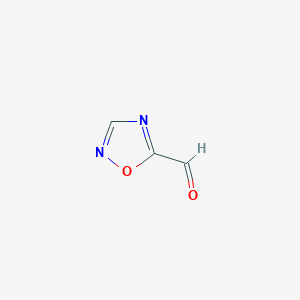

![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)
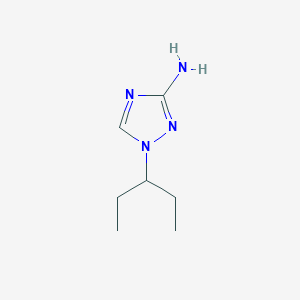

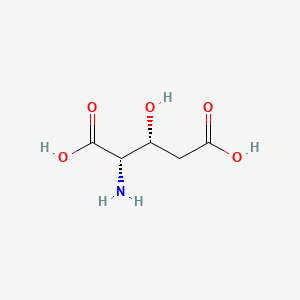
![1-[3-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13152794.png)
![Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13152796.png)
